molecular formula C18H20N2O4 B299675 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B299675
M. Wt: 328.4 g/mol
InChI Key: AHNAZRSKUVGBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a quinazolinone derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, several studies have suggested that this compound exerts its biological activities through the modulation of various molecular targets, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
2-(Dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, it has also been reported to exhibit antibacterial and antifungal activity, which may be attributed to its ability to disrupt the cell membrane integrity of microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the most promising directions is the evaluation of its potential use as a fluorescent probe for imaging applications, which may have significant implications in the field of bioimaging and diagnostics. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its molecular targets, which may facilitate the development of more potent and selective derivatives. Furthermore, the evaluation of its potential use in combination therapy with other anticancer agents may also be of interest.

Synthesis Methods

The synthesis of 2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through several methods. One of the most common methods is the condensation reaction between 2-aminobenzamide and 2-methoxybenzaldehyde in the presence of formaldehyde and a catalytic amount of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-(Dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant activities. In addition, this compound has also been evaluated for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

2-(dimethoxymethyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

2-(dimethoxymethyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H20N2O4/c1-22-15-11-7-6-10-14(15)20-16(18(23-2)24-3)19-13-9-5-4-8-12(13)17(20)21/h4-11,16,18-19H,1-3H3

InChI Key

AHNAZRSKUVGBTE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C(OC)OC

Canonical SMILES

COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C(OC)OC

Origin of Product

United States

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